1-(4-Bromo-1-naphthyl)hydrazine, HCl
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Overview
Description
1-(4-Bromo-1-naphthyl)hydrazine, HCl is a chemical compound with the molecular formula C10H10BrClN2. It is a derivative of naphthalene, substituted with a bromine atom at the fourth position and a hydrazine group at the first position, forming a hydrochloride salt. This compound is used in various chemical reactions and research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(4-Bromo-1-naphthyl)hydrazine, HCl can be synthesized through several methods. One common approach involves the bromination of 1-naphthylamine to form 4-bromo-1-naphthylamine, followed by the reaction with hydrazine hydrate to yield 1-(4-Bromo-1-naphthyl)hydrazine. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and reagent concentrations, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromo-1-naphthyl)hydrazine, HCl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinone derivatives.
Reduction: Reduction reactions can convert the hydrazine group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted naphthyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Bromo-1-naphthyl)hydrazine, HCl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-1-naphthyl)hydrazine, HCl involves its interaction with various molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in biological molecules, leading to inhibition or modification of enzyme activity. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-Naphthylhydrazine: Lacks the bromine substitution, resulting in different reactivity and applications.
4-Bromo-1-naphthylamine: Contains a bromine atom but lacks the hydrazine group, leading to distinct chemical properties.
Uniqueness
1-(4-Bromo-1-naphthyl)hydrazine, HCl is unique due to the presence of both the bromine atom and the hydrazine group, which confer specific reactivity and binding properties. This combination makes it a valuable compound in various chemical and biological research applications.
Properties
IUPAC Name |
(4-bromonaphthalen-1-yl)hydrazine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2.ClH/c11-9-5-6-10(13-12)8-4-2-1-3-7(8)9;/h1-6,13H,12H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWSVOULXCPVRCE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)NN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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